

Solubility of Disperse Blue 7 in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Blue 7*

Cat. No.: *B1200070*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Disperse Blue 7** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Disperse Blue 7** (C.I. 62500), an anthraquinone dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in research, development, and various industrial processes. This document outlines the known solubility data, provides detailed experimental protocols for its determination, and presents a logical workflow for these procedures.

Introduction to Disperse Blue 7

Disperse Blue 7, with the chemical formula $C_{18}H_{18}N_2O_6$ and a molecular weight of 358.35 g/mol, is a synthetic dye characterized by its blue-green hue.^[1] Due to its low water solubility, it is classified as a disperse dye, primarily used for coloring hydrophobic materials. Its solubility in organic solvents is a critical parameter for its use in laboratory research and in the formulation of various products.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for **Disperse Blue 7** in a wide range of organic solvents is limited in publicly available literature. However, qualitative descriptions and a specific quantitative value have been reported.

Table 1: Solubility of **Disperse Blue 7**

Solvent	Temperature	Solubility	Type
General	70 °F (21 °C)	50 to 100 mg/mL	Quantitative[2]
Acetone	Not Specified	Soluble	Qualitative[1]
Ethanol	Not Specified	Soluble	Qualitative[1]
Carbon Tetrachloride	Not Specified	Soluble	Qualitative[1]
Benzene	Not Specified	Slightly Soluble	Qualitative[1]
Linseed Oil	Not Specified	Slightly Soluble	Qualitative[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols are provided. The UV-Visible spectrophotometry method is generally preferred for colored compounds like **Disperse Blue 7** due to its accuracy and sensitivity.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of solvent.

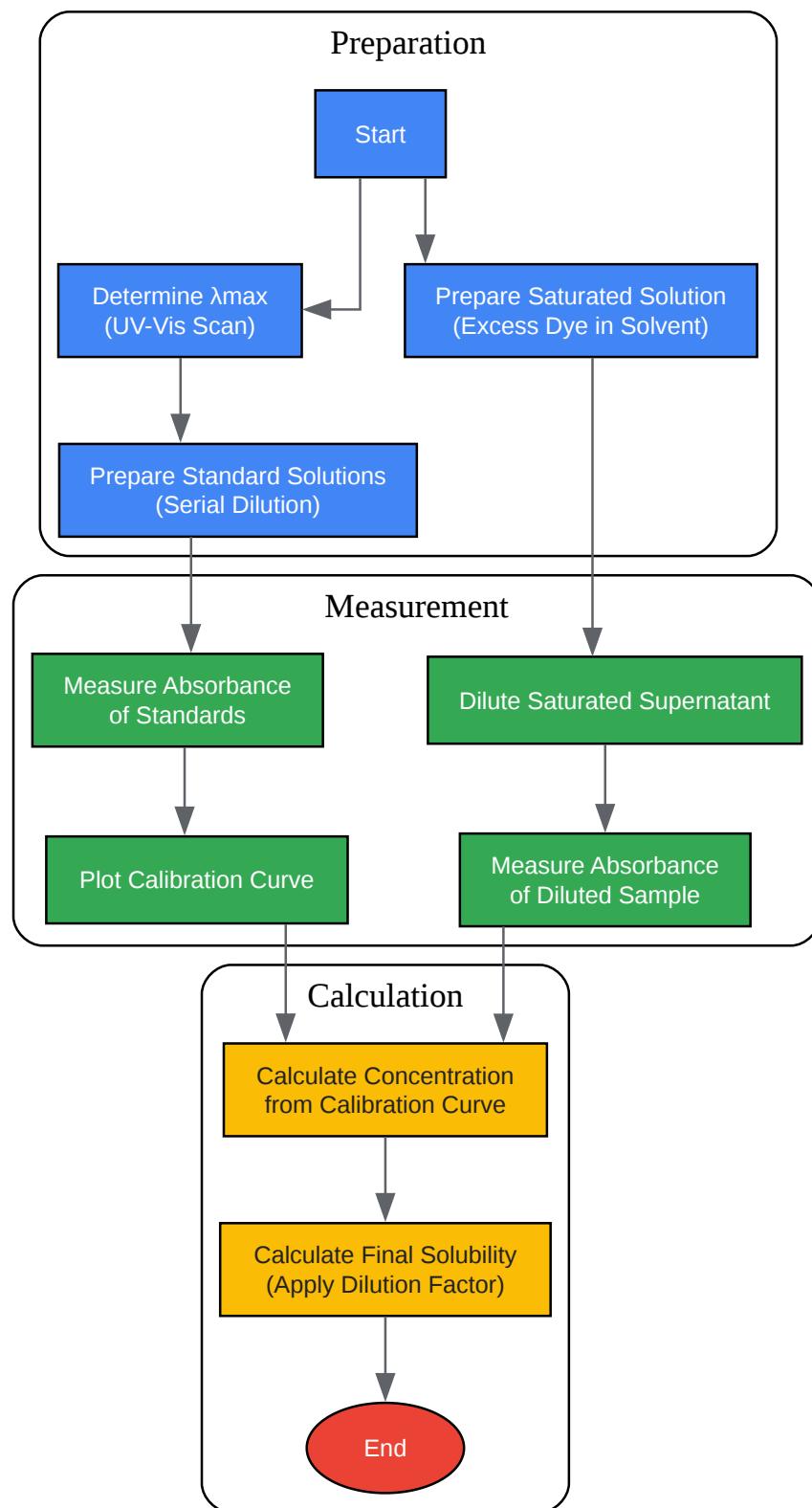
Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **Disperse Blue 7** to a known volume of the desired organic solvent in a sealed, airtight container.
 - Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
 - After agitation, allow the solution to rest at the constant temperature for several hours to allow undissolved solid to settle.
- Sample Extraction and Solvent Evaporation:

- Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
- Transfer the aliquot to a pre-weighed, dry evaporating dish.
- Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until only the dry dye residue remains.
- Mass Determination and Solubility Calculation:
 - Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance.
 - Repeat the process of heating, cooling, and weighing until a constant mass is achieved.
 - Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.
 - The solubility is then calculated by dividing the mass of the dissolved dye by the volume of the solvent aliquot taken.

UV-Visible Spectrophotometry Method

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.


Methodology:

- Determination of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **Disperse Blue 7** in the chosen organic solvent.
 - Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_{max}). All subsequent measurements should be performed at this wavelength for maximum sensitivity.
- Preparation of a Calibration Curve:

- Prepare a stock solution of **Disperse Blue 7** of a known concentration in the same solvent.
- Perform a series of dilutions to create several standard solutions of known concentrations.
- Measure the absorbance of each standard solution at the predetermined λ_{max} .
- Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line ($y = mx + c$) should be determined.
- Analysis of the Saturated Solution:
 - Prepare a saturated solution of **Disperse Blue 7** as described in the gravimetric method (Section 3.1, Step 1).
 - Carefully withdraw a sample of the clear supernatant.
 - Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculation of Solubility:
 - Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.
 - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Disperse Blue 7** in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **Disperse Blue 7** using the spectrophotometric method.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectrophotometric Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviary.com [worlddyeviary.com]
- 2. Disperse Blue 7 | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of Disperse Blue 7 in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200070#solubility-of-disperse-blue-7-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com